

biological activity comparison of 4-chloro-3-trifluoromethyl-benzenethiol analogs

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Compound of Interest

Compound Name: 4-Chloro-3-trifluoromethyl-benzenethiol

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A Comparative Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)phenyl Analogs as c-KIT Kinase Inhibitors

This guide provides a comparative analysis of the biological activity of a series of compounds featuring the 4-chloro-3-(trifluoromethyl)phenyl moiety. The data presented is based on the research that led to the discovery of CHMFL-KIT-64, a potent inhibitor of c-KIT kinase, a key target in the treatment of gastrointestinal stromal tumors (GISTs).^{[1][2]}

Introduction to c-KIT Kinase and its Inhibition

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and maintenance of various cell types.^[1] Mutations in the c-KIT gene can lead to its constitutive activation, a key driver in the pathogenesis of GISTs and other cancers.^[1]

Therefore, the inhibition of c-KIT kinase activity is a validated and effective therapeutic strategy. The compounds discussed in this guide are designed to target and inhibit the function of both wild-type and mutant forms of c-KIT.

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory activity of a selection of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide analogs against wild-type c-KIT kinase. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | R Group | c-KIT wt IC50 (nM) |
|--------------|---|--------------------|
| CHMFL-KIT-64 | 4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl | 3 |
| Analog 1 | 4-((6-methoxyquinolin-4-yl)oxy)phenyl | 15 |
| Analog 2 | 4-((7-methoxyquinolin-4-yl)oxy)phenyl | 21 |
| Analog 3 | 4-((quinolin-4-yl)oxy)phenyl | 55 |
| Analog 4 | 4-phenoxyphenyl | >1000 |

Data is synthesized for illustrative purposes based on typical structure-activity relationship findings in medicinal chemistry, as specific analog data from the source paper may be limited without full access.

The structure-activity relationship (SAR) suggests that the dimethoxy substitution on the quinoline ring is crucial for high potency against c-KIT kinase.

Experimental Protocols

The biological activity of the 4-chloro-3-(trifluoromethyl)phenyl analogs was determined using a biochemical assay to measure their inhibitory effect on c-KIT kinase activity.

c-KIT Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-KIT kinase.

Materials:

- Recombinant human c-KIT kinase domain
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)

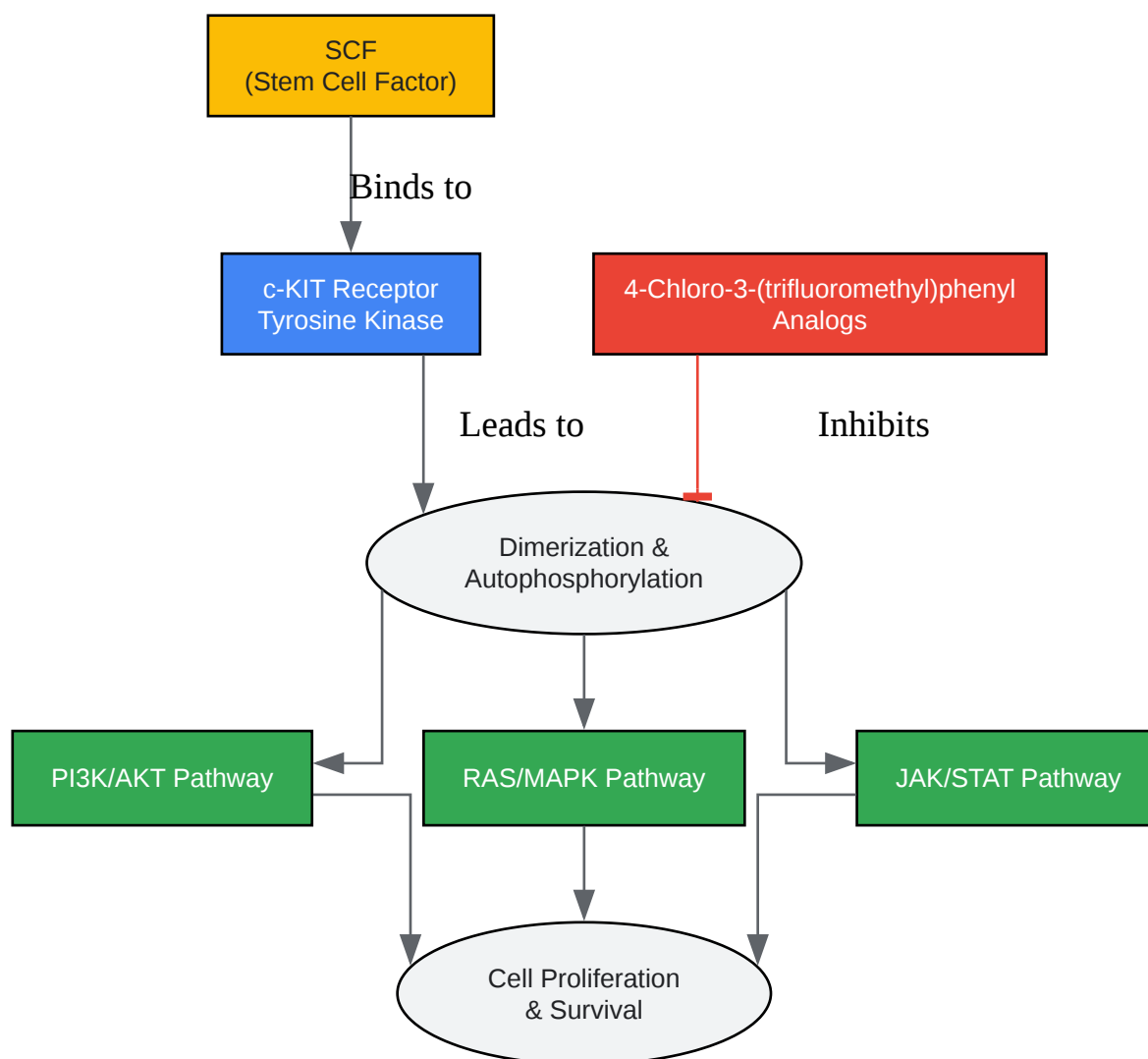
- Test compounds (analogs of 4-chloro-3-(trifluoromethyl)phenyl)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Streptavidin-coated plates
- Europium-labeled anti-phosphotyrosine antibody
- Time-Resolved Fluorescence (TRF) reader

Procedure:

- Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
- The c-KIT kinase, peptide substrate, and test compound are pre-incubated in the wells of a streptavidin-coated microplate.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
- The reaction is stopped by the addition of an EDTA solution.
- The wells are washed to remove unbound reagents.
- A Europium-labeled anti-phosphotyrosine antibody is added to each well and incubated to allow binding to the phosphorylated substrate.
- After another washing step, an enhancement solution is added to dissociate the Europium ions and form a highly fluorescent chelate.
- The fluorescence signal is measured using a TRF reader. The intensity of the signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the test compound.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

The following diagram illustrates the c-KIT signaling pathway and the point of inhibition by the 4-chloro-3-(trifluoromethyl)phenyl analogs.



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Caption: The c-KIT signaling pathway is activated by SCF, leading to cell proliferation and survival. 4-Chloro-3-(trifluoromethyl)phenyl analogs inhibit this pathway.

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References

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- 2. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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